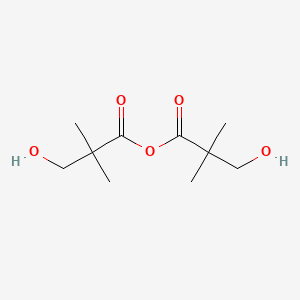

3-Hydroxy-2,2-dimethylpropanoic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxypivalyl hydroxypivalate, also known as 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, is a difunctional ester-glycol. This compound is primarily used in the manufacturing of polyester resins for powder, coil, and automotive coatings. It is structurally similar to neopentyl glycol, sharing many of the same structure-property relationships .

Preparation Methods

Hydroxypivalyl hydroxypivalate can be synthesized through the esterification of neopentyl glycol with hydroxypivalic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial production methods often involve the use of continuous reactors to maintain consistent reaction conditions and high yields. The product can be obtained in various forms, including cast solid in drums, free-flowing nuggets in bags, or bulk molten shipped in tank trucks .

Chemical Reactions Analysis

Hydroxypivalyl hydroxypivalate undergoes various chemical reactions, including:

Esterification: Reacts with carboxylic acids to form esters.

Transesterification: Can be converted to other esters through reaction with different alcohols.

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield neopentyl glycol and hydroxypivalic acid.

Common reagents used in these reactions include sulfuric acid for esterification and sodium hydroxide for hydrolysis. The major products formed from these reactions are neopentyl glycol and hydroxypivalic acid .

Scientific Research Applications

Hydroxypivalyl hydroxypivalate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which hydroxypivalyl hydroxypivalate exerts its effects is primarily through its role as a difunctional ester-glycol. It imparts flexibility to coatings while maintaining weathering resistance and mechanical properties. The molecular targets include the polyester resin matrix, where it enhances flow and leveling during the curing process .

Comparison with Similar Compounds

Hydroxypivalyl hydroxypivalate is structurally similar to neopentyl glycol, sharing many of the same properties. it offers unique advantages such as improved flexibility and reduced resin crystallinity . Other similar compounds include:

Neopentyl glycol: Used in similar applications but lacks the enhanced flexibility provided by hydroxypivalyl hydroxypivalate.

Trimethylolpropane: Another polyol used in resin synthesis but with different mechanical properties.

Hydroxypivalyl hydroxypivalate stands out due to its ability to improve the flow and leveling of coatings during curing, making it a preferred choice in high-performance applications .

Properties

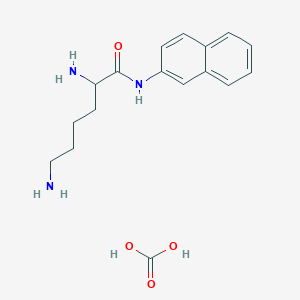

Molecular Formula |

C10H18O5 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(3-hydroxy-2,2-dimethylpropanoyl) 3-hydroxy-2,2-dimethylpropanoate |

InChI |

InChI=1S/C10H18O5/c1-9(2,5-11)7(13)15-8(14)10(3,4)6-12/h11-12H,5-6H2,1-4H3 |

InChI Key |

RKLJSBNBBHBEOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C(=O)OC(=O)C(C)(C)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-iodobenzamide](/img/structure/B14807841.png)

![N-[5-[2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl]-2-methylpyridin-3-yl]-5-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B14807850.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14807880.png)

![1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride](/img/structure/B14807905.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14807908.png)

![1-(3-{[(E)-(2-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14807913.png)